2-(2-Naphthyl)-2-oxoethyl nicotinate
Description
2-(2-Naphthyl)-2-oxoethyl nicotinate is an ester derivative combining a nicotinic acid moiety with a 2-naphthyl-substituted oxoethyl group. The naphthyl group, a bicyclic aromatic system, confers increased lipophilicity and steric bulk compared to simpler aryl substituents (e.g., phenyl or biphenyl). Such structural features are critical in modulating solubility, crystallinity, and biological interactions, as observed in related compounds .
Properties
Molecular Formula |
C18H13NO3 |
|---|---|
Molecular Weight |
291.3g/mol |
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C18H13NO3/c20-17(12-22-18(21)16-6-3-9-19-11-16)15-8-7-13-4-1-2-5-14(13)10-15/h1-11H,12H2 |
InChI Key |
OBXZYHQPAAEAFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Hypothetical Data for 2-(2-Naphthyl)-2-oxoethyl Nicotinate*
*Data extrapolated from structural analogs.
Research Findings and Implications
Substituent-Driven Crystallinity : Bulky substituents (e.g., adamantane, naphthyl) enhance crystallinity and melting points but complicate synthesis (lower yields in biphenyl analogs) .
Bioactivity Correlations : Aromatic groups (biphenyl, naphthyl) may improve enzyme inhibition via planar interactions, while adamantane’s rigidity supports anti-inflammatory effects .
Solubility Challenges: Naphthyl’s hydrophobicity (estimated cLogS = -3.0) necessitates formulation strategies (e.g., prodrugs, nanoparticles) to improve bioavailability.
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